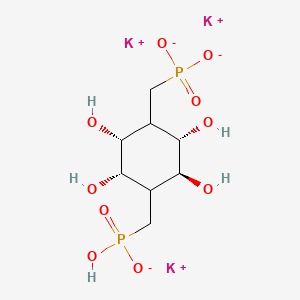
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt: is a chemical compound derived from inositol, a type of sugar alcohol. Inositol phosphates are important in various biological processes, including cell signaling and regulation of cellular activities. The tripotassium salt form enhances its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol1,4-bis-phosphatetripotassiumsalt typically involves the phosphorylation of myo-inositol. This can be achieved through chemical or enzymatic methods. Chemical synthesis often uses reagents like phosphorus oxychloride or phosphoric acid under controlled conditions to introduce phosphate groups at specific positions on the inositol ring.
Industrial Production Methods
Industrial production may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Enzymatic methods using specific kinases can also be employed for more selective phosphorylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-Myo-inositol1,4-bis-phosphatetripotassiumsalt can undergo oxidation reactions, particularly at the hydroxyl groups on the inositol ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield inositol phosphates with additional oxygen-containing groups, while substitution can introduce new functional groups.
Scientific Research Applications
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt has various applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of calcium ions and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bipolar disorder and polycystic ovary syndrome (PCOS).
Industry: Utilized in the formulation of certain pharmaceuticals and dietary supplements.
Mechanism of Action
The compound exerts its effects primarily through its role in cell signaling pathways. It can act as a secondary messenger, modulating the activity of various enzymes and proteins involved in cellular regulation. The phosphate groups are crucial for its interaction with molecular targets, such as kinases and phosphatases.
Comparison with Similar Compounds
Similar Compounds
- D-Myo-inositol1,3,4,5-tetrakisphosphate
- D-Myo-inositol1,4,5-trisphosphate
- D-Myo-inositol1,2,3,4,5,6-hexakisphosphate
Uniqueness
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt is unique due to its specific phosphorylation pattern, which influences its biological activity and solubility. Compared to other inositol phosphates, it may have distinct roles in cell signaling and different applications in research and industry.
Properties
Molecular Formula |
C8H15K3O10P2 |
|---|---|
Molecular Weight |
450.44 g/mol |
IUPAC Name |
tripotassium;hydroxy-[[(2S,3S,5R,6S)-2,3,5,6-tetrahydroxy-4-(phosphonatomethyl)cyclohexyl]methyl]phosphinate |
InChI |
InChI=1S/C8H18O10P2.3K/c9-5-3(1-19(13,14)15)6(10)8(12)4(7(5)11)2-20(16,17)18;;;/h3-12H,1-2H2,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t3?,4?,5-,6-,7-,8+;;;/m0.../s1 |
InChI Key |
FCGHQJJKCUNKDZ-WKQZQIPTSA-K |
Isomeric SMILES |
C(C1[C@@H]([C@H](C([C@H]([C@H]1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(C1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




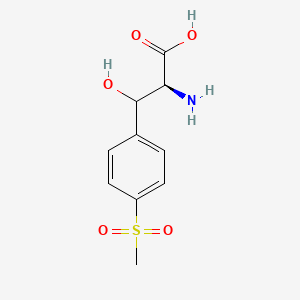
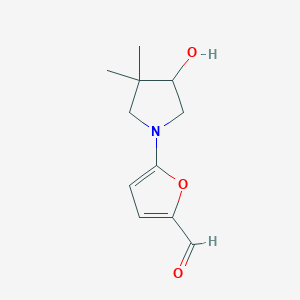
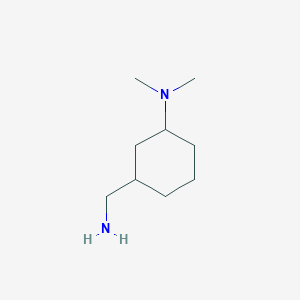
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
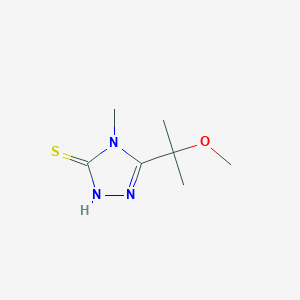
![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)



![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
